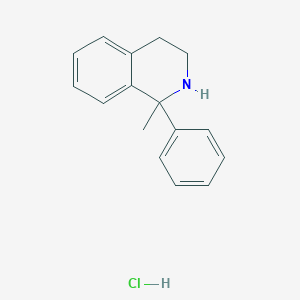

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

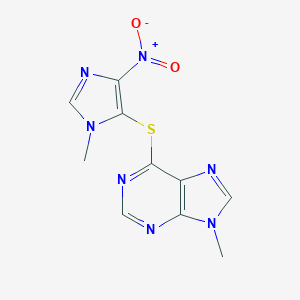

MPTP is a synthetic compound that was first synthesized in the 1970s as a byproduct of an illegal drug manufacturing process. It was later found to cause Parkinson's-like symptoms in humans and primates, leading to its use in scientific research to study the disease. MPTP is structurally similar to the neurotransmitter dopamine, which is involved in the regulation of movement and mood.

Aplicaciones Científicas De Investigación

MPTP has been widely used in scientific research to study Parkinson's disease and other neurodegenerative disorders. It is commonly used to induce Parkinson's-like symptoms in animal models, allowing researchers to study the disease and test potential treatments. MPTP has also been used to study the role of dopamine in the brain and to investigate the mechanisms underlying neurodegeneration.

Mecanismo De Acción

MPTP is converted to a toxic metabolite called MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopamine neurons and causes mitochondrial dysfunction, oxidative stress, and cell death. This leads to a loss of dopamine-producing neurons in the substantia nigra, a region of the brain that is critical for movement control.

Efectos Bioquímicos Y Fisiológicos

MPTP-induced neurotoxicity leads to a range of biochemical and physiological effects, including a decrease in dopamine levels, an increase in reactive oxygen species, and activation of inflammatory pathways. These effects ultimately lead to the death of dopamine-producing neurons and the development of Parkinson's-like symptoms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MPTP has several advantages for use in lab experiments, including its ability to induce Parkinson's-like symptoms in animal models and its well-established mechanism of action. However, there are also limitations to its use, including the fact that it only models a subset of Parkinson's disease symptoms and does not fully replicate the disease pathology seen in humans.

Direcciones Futuras

There are several future directions for research on MPTP, including the development of new animal models that more closely replicate the human disease, the identification of new therapeutic targets for Parkinson's disease, and the development of new treatments that can slow or halt the progression of the disease. Additionally, there is ongoing research into the role of MPTP in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.

In conclusion, MPTP is a synthetic compound that has been widely studied in scientific research due to its potential applications in the treatment of neurodegenerative diseases. Its well-established mechanism of action and ability to induce Parkinson's-like symptoms in animal models make it a valuable tool for studying the disease and testing potential treatments. However, there are also limitations to its use, and ongoing research is needed to fully understand its role in neurodegeneration and to develop new treatments for these devastating disorders.

Métodos De Síntesis

MPTP can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline ring system. Other methods include the Leimgruber-Batcho indole synthesis and the Bischler-Napieralski reaction.

Propiedades

Número CAS |

126114-66-7 |

|---|---|

Nombre del producto |

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline |

Fórmula molecular |

C16H18ClN |

Peso molecular |

259.77 g/mol |

Nombre IUPAC |

1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline;hydrochloride |

InChI |

InChI=1S/C16H17N.ClH/c1-16(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-12-17-16;/h2-10,17H,11-12H2,1H3;1H |

Clave InChI |

TUTBQGAMVCUYQM-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |

SMILES canónico |

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |

Sinónimos |

1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, (-)-isomer FR 115427 FR-115427 FR115427 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)

![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)